molecular formula C18H17BrN4O4S B11670852 3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11670852
M. Wt: 465.3 g/mol
InChI Key: AMCWXXPPCDDXIW-AWQFTUOYSA-N
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Description

3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromothiophene moiety, a trimethoxyphenyl group, and a pyrazole carbohydrazide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The next step involves the formation of the pyrazole carbohydrazide core, which can be achieved through the reaction of hydrazine with a suitable pyrazole precursor . Finally, the trimethoxyphenyl group is introduced via a condensation reaction with the appropriate aldehyde .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for bromination and condensation reactions, as well as employing advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromothiophene moiety can interact with biological macromolecules, while the pyrazole carbohydrazide core may inhibit certain enzymes or receptors. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN4O4S

Molecular Weight

465.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H17BrN4O4S/c1-25-13-6-10(7-14(26-2)17(13)27-3)9-20-23-18(24)12-8-11(21-22-12)15-4-5-16(19)28-15/h4-9H,1-3H3,(H,21,22)(H,23,24)/b20-9+

InChI Key

AMCWXXPPCDDXIW-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

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